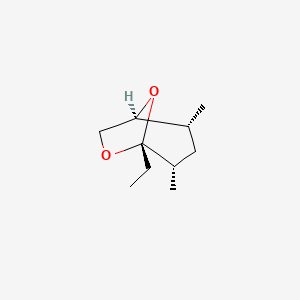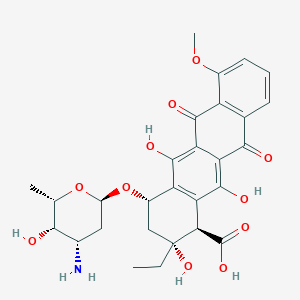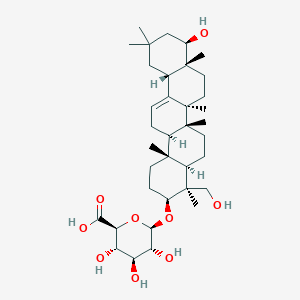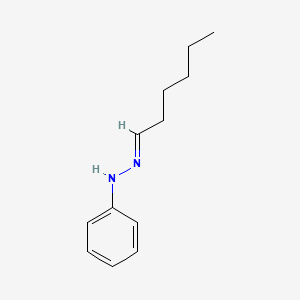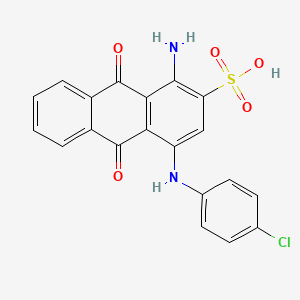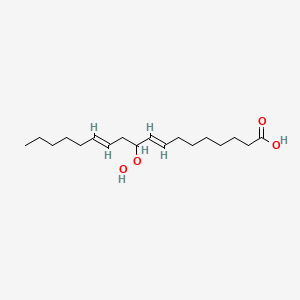
Pennogenin
Overview
Description
Pennogenin is a steroidal saponin, a type of natural product that is commonly found in various plant species. It is known for its diverse biological activities, including antifungal, cytotoxic, and antilipidemic effects . This compound is often isolated from plants such as Cestrum nocturnum and Paris polyphylla .
Mechanism of Action
Target of Action
Pennogenin, a bioactive component isolated from various plant species, primarily targets the release of reactive oxygen species (ROS) . It exhibits a significant in vitro inhibitory effect on the release of ROS .
Mode of Action
This compound interacts with its targets by inhibiting the release of ROS . This interaction results in the suppression of ROS release, which is crucial in various biological processes, including cellular signaling and homeostasis .
Biochemical Pathways
This compound affects the biochemical pathways related to the production and release of ROS . It’s also involved in the biosynthesis of steroidal saponins in plants . The steroidal saponins are essential for plants’ responses to biotic and abiotic stresses . This compound is involved in the glycosylation of steroidal saponins, a critical step in their biosynthesis .
Pharmacokinetics
A method for the determination of this compound diglycoside in rat plasma by high-performance liquid chromatography-mass spectrometry (hplc-ms) has been developed, indicating potential for future pharmacokinetic studies .
Result of Action
The primary result of this compound’s action is the inhibition of ROS release . This can have various molecular and cellular effects, depending on the context. For instance, this compound has been found to exhibit antifungal activity against Fusarium solani and F. kuroshium, two fungal phytopathogens that affect several economically important crops . Additionally, this compound has been found to induce autophagic cell death in non-small cell lung cancer (NSCLC) cells by activating the phosphorylation of p38 mitogen-activated protein kinase (MAPK) .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the antifungal activity of this compound may vary depending on the specific strain of fungus and the environmental conditions . Furthermore, the induction of autophagic cell death in NSCLC cells by this compound might be influenced by the cellular environment, including the presence of other signaling molecules . .
Biochemical Analysis
Biochemical Properties
Pennogenin plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. One of the key interactions involves glycosyltransferases, such as PpUGT6, which catalyze the glycosylation of this compound, leading to the formation of this compound saponins . These saponins exhibit various biological activities, including antifungal properties. Additionally, this compound interacts with enzymes involved in steroid biosynthesis, influencing the production of other bioactive steroids .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has demonstrated cytotoxic effects on certain cancer cell lines, indicating its potential as an anti-cancer agent . It can modulate cell signaling pathways such as the MAPK and PI3K/Akt pathways, leading to changes in gene expression and cellular responses. Additionally, this compound affects cellular metabolism by altering the activity of enzymes involved in metabolic pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. This compound binds to specific receptors and enzymes, leading to the inhibition or activation of these targets. For example, this compound has been shown to inhibit the activity of certain enzymes involved in steroid biosynthesis, thereby affecting the production of other steroids . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pennogenin typically involves the utilization of the intact skeleton of diosgenin, a naturally occurring steroid sapogenin. The key step in the synthesis is the regioselective transformation of cholest-5-en-16,22-dion-3,26-diol to cholest-5,16-dien-22-on-3,26-diol . This transformation can be achieved using various reagents and conditions, including glycosyl halide, trichloroimidate, and thioglycoside .
Industrial Production Methods
Industrial production of this compound often involves the extraction and isolation from plant sources. The methanolic crude extract of Cestrum nocturnum, for example, can be fractionated to isolate this compound tetraglycoside . This process involves antifungal assay-guided fractionation and spectroscopic identification.
Chemical Reactions Analysis
Types of Reactions
Pennogenin undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the conversion of this compound 3,17-diacetate into 22-oxo-(20S,25R)-cholest-5-ene-3β,16α,17α,26-tetraol 3,16-diacetate in the presence of boron trifluoride etherate (BF3·Et2O) .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include boron trifluoride etherate, glycosyl halide, trichloroimidate, and thioglycoside . These reactions often require specific conditions such as controlled temperatures and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound include various steroidal derivatives, such as cholest-5,16-dien-22-on-3,26-diol and 22-oxo-(20S,25R)-cholest-5-ene-3β,16α,17α,26-tetraol .
Scientific Research Applications
Pennogenin has a wide range of scientific research applications:
Comparison with Similar Compounds
Pennogenin is similar to other steroidal saponins, such as diosgenin and spiroconazol A. it is unique in its specific biological activities and chemical properties:
Properties
IUPAC Name |
(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-8,16-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42O4/c1-16-7-12-26(30-15-16)17(2)27(29)23(31-26)14-22-20-6-5-18-13-19(28)8-10-24(18,3)21(20)9-11-25(22,27)4/h5,16-17,19-23,28-29H,6-15H2,1-4H3/t16-,17-,19+,20-,21+,22+,23+,24+,25+,26-,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYYHBUHOUUETMI-WJOMMTHPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3(C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)O)C)C)O)C)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@]3([C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O)C)C)O)C)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80903924 | |
| Record name | Pennogenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80903924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
507-89-1 | |
| Record name | Pennogenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80903924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is pennogenin?
A1: this compound is a steroidal sapogenin, meaning it serves as the core structure for various steroidal saponins. It's found in several plant species, notably those belonging to the genus Paris (e.g., Paris polyphylla) which are traditionally used in Chinese medicine.
Q2: What are the primary sources of this compound?
A2: this compound is primarily found in plants of the genus Paris, particularly Paris polyphylla var. yunnanensis. Other sources include Trillium tschonoskii, Paris quadrifolia, and Aspidistra species. [, , , , ]
Q3: What is the chemical structure of this compound?
A3: this compound is a spirostanol steroid with a hydroxyl group at position 3. Its molecular formula is C27H42O4 and its molecular weight is 430.6 g/mol. [, , , ]
Q4: Can you provide details about the spectroscopic data of this compound?
A4: While specific spectroscopic data for this compound itself isn't extensively discussed in the provided papers, many focus on the spectroscopic characterization of its glycosylated forms (this compound saponins). Techniques like 1D and 2D NMR (including 1H NMR, 13C NMR, DEPT, HSQC, HMBC), and mass spectrometry (MS) are commonly used for structure elucidation. [, , , ]
Q5: How does the structure of this compound differ from diosgenin?
A5: Both are spirostanol steroids, but a key difference lies in the presence of an additional hydroxyl group at the C-17 position in this compound. This difference significantly influences their reactivity and biological activity. [, ]
Q6: What is the significance of the hydroxyl group at the C-3 position of this compound?
A6: The C-3 hydroxyl group is the primary site for glycosylation, leading to the formation of various this compound saponins. The type and linkage of the sugar moieties significantly impact the biological activity of these compounds. [, ]
Q7: What are this compound glycosides?
A7: this compound glycosides, or this compound saponins, are formed by the attachment of sugar molecules (like glucose, rhamnose, arabinose) to the this compound aglycone, primarily at the C-3 hydroxyl group. These sugar moieties play a crucial role in the biological activity and pharmacological properties of the resulting compounds. [, , , ]
Q8: What are some notable biological activities exhibited by this compound glycosides?
A8: this compound glycosides have been reported to exhibit a range of biological activities, including:
- Platelet aggregation: Certain this compound glycosides act as strong platelet agonists, promoting hemostasis and inducing platelet aggregation. This activity has been linked to their use in traditional medicine for treating abnormal uterine bleeding. []
- Cytotoxicity: Some this compound saponins have demonstrated cytotoxic activity against various cancer cell lines, including leukemia, cervical, breast, and liver cancer cells. [, , ]
- Antifungal activity: Several studies have highlighted the antifungal potential of this compound glycosides, particularly against Fusarium species. One study identified a this compound tetraglycoside as a potential inhibitor of Fusarium kuroshium, a causal agent of Fusarium dieback. []
- Induction of myometrial contraction: Research suggests that this compound tetraglycoside can stimulate rat myometrial contractions by enhancing MLC20 phosphorylation, mediated by the PLC-IP3 and RhoA/ROK signaling pathways. []
Q9: How do structural modifications of this compound glycosides affect their activity?
A9: Structure-activity relationship (SAR) studies suggest that both the aglycone (this compound) and the sugar moieties are essential for the biological activity of this compound glycosides.
- Aglycone: Modifications to the this compound core, such as the introduction of double bonds or additional hydroxyl groups, can influence its interactions with target molecules and consequently alter its activity. [, ]
- Sugar moieties: The type, number, sequence, and linkage of sugar molecules attached to this compound significantly impact the compound's solubility, bioavailability, and interaction with biological targets. For example, increasing the number of sugar units generally enhances the water solubility of the saponin. [, , , ]
Q10: Are there any analytical methods for the quantification of this compound and its glycosides?
A10: Yes, several analytical methods have been developed for the characterization and quantification of this compound and its glycosides, including:
- High-performance liquid chromatography (HPLC): HPLC, often coupled with ultraviolet (UV) or mass spectrometry (MS) detection, is widely used for the separation and quantification of this compound glycosides in plant extracts and biological samples. [, , , ]
- Ultra high-performance liquid chromatography (UHPLC): UHPLC offers enhanced resolution and sensitivity compared to traditional HPLC, allowing for faster and more efficient analysis of complex mixtures. []
- Gas chromatography-mass spectrometry (GC-MS): GC-MS is particularly useful for analyzing volatile compounds and can be used to identify and quantify this compound after hydrolysis of its glycosides. []
Q11: Has the pharmacokinetics of this compound diglycoside been studied?
A11: Yes, at least one study investigated the pharmacokinetics of this compound diglycoside in rats. The study developed a sensitive HPLC-MS method for quantifying the compound in rat plasma and applied it to study its pharmacokinetic profile after intravenous and oral administration. []
Q12: What are the potential applications of this compound and its derivatives?
A12: The diverse biological activities of this compound glycosides make them promising candidates for various applications, including:
- Development of new drugs: The cytotoxic and antifungal activities of certain this compound glycosides suggest potential for developing new anticancer and antifungal agents. [, , , ]
- Hemostatic agents: The potent platelet-aggregating activity of some this compound glycosides could be exploited for developing novel hemostatic drugs for controlling bleeding. [, ]
- Traditional medicine: Given their long history of use in traditional Chinese medicine, this compound-containing plants and their extracts could be further explored for their therapeutic potential in treating various ailments. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



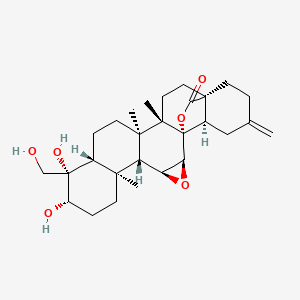
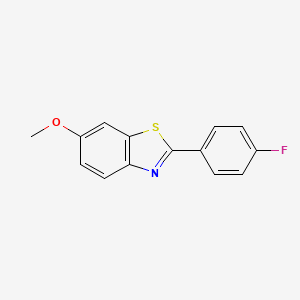
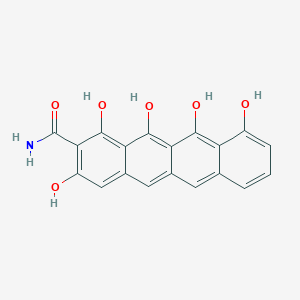
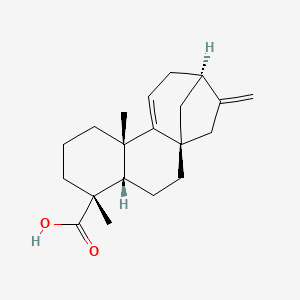

![2-[[(2R,3S)-5-[(2R)-3-(tert-butylamino)-2-hydroxypropoxy]-3-[2-(dipropylamino)-2-oxoethoxy]-1,2,3,4-tetrahydronaphthalen-2-yl]oxy]-N,N-dipropylacetamide](/img/structure/B1253061.png)
![Bicyclo[2.2.1]hept-1-ene](/img/structure/B1253063.png)
